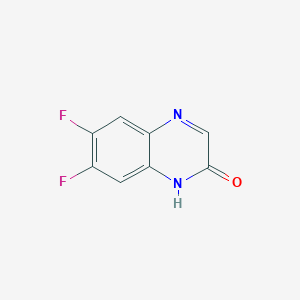

6,7-二氟喹喔啉-2-醇

描述

“6,7-Difluoro-quinoxalin-2-ol” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . A new series of quinoxalinones, including 6,7-difluoro substituted ones, was synthesized bearing various side-chains at C-3 of the ring system .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The 6,7-difluoro substitution introduces two fluorine atoms at the 6th and 7th positions of the quinoxaline core .Chemical Reactions Analysis

Quinoxaline and its derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .科学研究应用

神经保护应用

- 脑缺血中的神经保护:2,3-二羟基-6-硝基-7-磺酰胺基-苯并(F)喹喔啉(一种喹喔啉衍生物)已被确定为针对脑缺血的神经保护剂。它是喹喔啉二酮拮抗剂的类似物,并选择性抑制与谷氨酸受体的 quisqualate 亚型的结合,从而提供对全球性缺血的保护 (Sheardown 等人,1990)。

DNA 相互作用和抗菌活性

- DNA 插层:对 6H-吲哚并[2,3-b]喹喔啉(一种相关化合物)的研究表明,它可用作 DNA 中的共价键合杂芳香族插层剂,影响 DNA 结构和稳定性 (Wamberg 等人,2006)。

- 抗菌特性:新型喹喔啉-2-羧酸酯 1,4-二氧化物的合成和评估显示出潜在的抗结核分枝杆菌活性。喹喔啉核上的取代基显着影响体外活性 (Jaso 等人,2005)。

光毒性和光化学

- 光毒性研究:用于治疗抗菌剂的氟化喹喔啉衍生物被研究其光毒性。这些化合物经历异裂脱氟,表明了它们光毒性作用的机制 (Fasani 等人,1999)。

抗癌和抗真菌活性

- 抗癌和抗真菌效力:2,3-双官能化喹喔啉的合成揭示了它们在抗癌、抗结核和抗真菌测试中的最小生物活性。然而,某些结构改变(如添加硝基)可以显着改善生物效应和与 DNA 的结合 (Waring 等人,2002)。

药物化学的合成路线

- 合成方法:喹喔啉及其衍生物因其抗真菌、抗菌、抗病毒和抗微生物作用而受到研究。这些衍生物在治疗癌症、艾滋病和其他疾病的药物中至关重要,最近的研究重点是绿色化学和具有成本效益的合成路线 (Khatoon & Abdulmalek, 2021)。

未来方向

Quinoxaline and its derivatives, including “6,7-Difluoro-quinoxalin-2-ol”, continue to be an area of active research due to their wide range of applications. Future research may focus on the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields .

作用机制

Target of Action

Quinoxaline derivatives, such as 6,7-Difluoro-quinoxalin-2-ol, have been found to interact with a variety of targets, receptors, and microorganisms

Mode of Action

Quinoxaline derivatives have been shown to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants . This suggests that 6,7-Difluoro-quinoxalin-2-ol may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

The synthesis and reactivity of quinoxaline derivatives have been extensively researched, suggesting that environmental factors may play a role in their action .

属性

IUPAC Name |

6,7-difluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFHNYFFPYZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137690-08-5 | |

| Record name | 6,7-difluoro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)

![4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2988097.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)